molecular formula C18H26N4O3S B4532052 (1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol

(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B4532052
M. Wt: 378.5 g/mol
InChI Key: NWXGALAOWINFRX-UHFFFAOYSA-N
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Description

(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.17256188 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound of interest, while not directly studied, is related to various synthesized compounds that have been characterized for their structural and chemical properties. For instance, derivatives of piperidin-4-yl-methanol have been synthesized and characterized, revealing significant details about their crystal structures and molecular conformations. These compounds, including [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, exhibit chair conformations of the piperidine ring and tetrahedral geometry around sulfur atoms. These structural insights contribute to the understanding of similar compounds and their potential applications in scientific research (Girish et al., 2008), (Benakaprasad et al., 2007).

Catalysis and Reaction Mechanisms

The compound under discussion is structurally related to catalysts and reagents used in various chemical reactions. For example, research on N-alkylation of amines with primary alcohols over halide clusters demonstrates the use of piperidine derivatives in catalytic reactions, achieving high selectivity under specific conditions. This showcases the potential of structurally related compounds in facilitating or enhancing chemical transformations (Kamiguchi et al., 2007).

Corrosion Inhibition

Triazole derivatives, which share a core structural motif with the compound , have been investigated for their potential as corrosion inhibitors for metals. These studies indicate that the molecular structure, including the presence of triazole rings and substituents, plays a crucial role in the adsorption of these compounds on metal surfaces and their efficacy in inhibiting corrosion. This suggests that similar compounds could be explored for their corrosion inhibitory properties (Ma et al., 2017).

Properties

IUPAC Name

[1-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-13-7-14(2)18(15(3)8-13)26(24,25)22-6-4-5-16(10-22)9-21-11-17(12-23)19-20-21/h7-8,11,16,23H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXGALAOWINFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)CN3C=C(N=N3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol

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